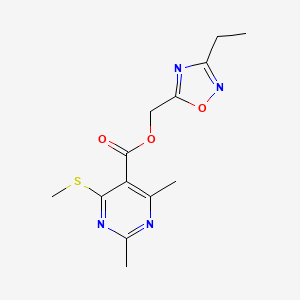

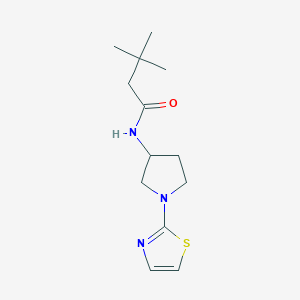

![molecular formula C19H17NO4 B2871706 N-[2-(呋喃-3-基)-2-羟乙基]-2-苯氧基苯甲酰胺 CAS No. 1396766-21-4](/img/structure/B2871706.png)

N-[2-(呋喃-3-基)-2-羟乙基]-2-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan derivatives often involves multicomponent reactions (MCRs), which include a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the structural characteristics of the compound .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, furfural, a derivative of furan, can undergo nucleophilic additions, condensation reactions, oxidations, or reductions . It can also undergo reactions associated with the furan ring, such as electrophilic aromatic substitution or hydrogenation .Physical And Chemical Properties Analysis

Furan derivatives exhibit a range of physical and chemical properties. For instance, furfuryl alcohol, a derivative of furan, is a colorless liquid that is miscible with but unstable in water . It has a density of 1.160 g/cm3 and boils at 161.7°C .科学研究应用

Antibacterial Activity

Furan derivatives, including “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, have shown significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . This is particularly important given the global issue of the ineffectiveness of currently available antimicrobial medicines .

Antifungal Activity

Research on 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, which are structurally similar to “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, has revealed significant antifungal activity. This suggests potential applications in antifungal drug development.

Therapeutic Applications

Furan-containing compounds, including “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, exhibit a wide range of advantageous biological and pharmacological characteristics . As a result, they have been employed as medicines in a number of distinct disease areas .

Anticancer Activity

Furan has been associated with anticancer activity . This suggests that “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, as a furan derivative, may also have potential applications in cancer treatment .

Anti-inflammatory and Analgesic Activity

Furan has been associated with anti-inflammatory and analgesic activity . This suggests that “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, as a furan derivative, may also have potential applications in the treatment of inflammation and pain .

Antidepressant and Anti-anxiolytic Activity

Furan has been associated with antidepressant and anti-anxiolytic activity . This suggests that “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, as a furan derivative, may also have potential applications in the treatment of depression and anxiety .

作用机制

The mechanism of action of furan derivatives can vary depending on their specific structure and functional groups. Some furan derivatives have been found to exhibit antimicrobial activity . For instance, the nitrovinyl functional group has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria .

安全和危害

The safety and hazards associated with furan derivatives can vary depending on their specific structure and functional groups. For instance, furfuryl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(14-10-11-23-13-14)12-20-19(22)16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-11,13,17,21H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQWBTRFOMBQTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

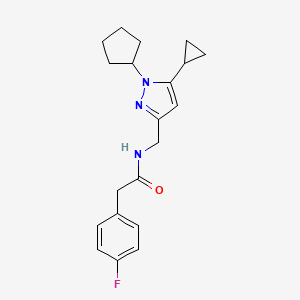

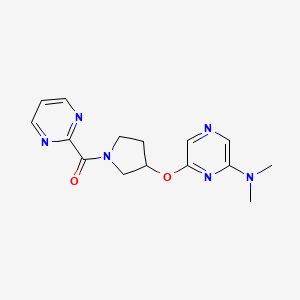

![ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)

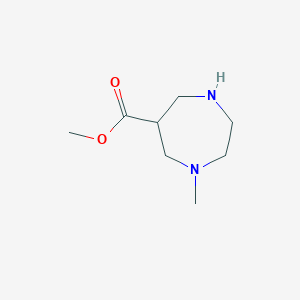

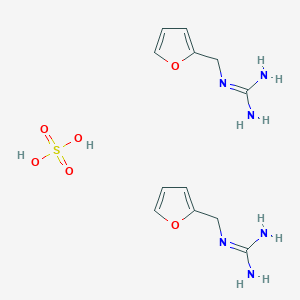

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)

![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)

![N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2871641.png)

![4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2871642.png)

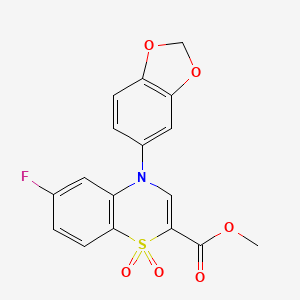

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871644.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride](/img/structure/B2871646.png)